molecular formula C12H24N2O2S B2740193 Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate CAS No. 1214138-23-4

Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate

Cat. No. B2740193
CAS RN: 1214138-23-4
M. Wt: 260.4
InChI Key: DSXONTFWMFCXBB-UHFFFAOYSA-N
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Description

“Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate” is a chemical compound with the CAS Number: 1214138-23-4 . It has a molecular weight of 260.4 and its IUPAC name is methyl 2- { [ (tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate . The compound is in solid form .

Scientific Research Applications

Synthesis and Chemical Reactivity

"Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate" and related compounds have been extensively studied for their reactivity and utility in synthesizing complex organic molecules. For instance, methyl 2H-azirine-3-carboxylates, possessing similarities in structure and reactivity, have been employed as dienophiles in cycloaddition reactions. These reactions are selective and approach from the less hindered face of azirines, demonstrating their utility in constructing complex molecular architectures (Bhullar, Gilchrist, & Maddocks, 1997).

Chiral Intermediates in Drug Synthesis

The synthesis of chiral intermediates for pharmaceutical applications is another area of interest. For example, methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid. This process involved selective methylation, Boc-protection, acylation, reduction, and oxidation steps, highlighting the compound's role in synthesizing biologically active molecules (Zhang Xingxian, 2012).

Advanced Materials and Catalysis

The research extends into materials science and catalysis, where derivatives of "Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate" have been explored for their potential in creating new materials and catalytic processes. For instance, nickel(II) and copper(II) complexes with derivatives of Schiff base ligands demonstrated positional isomerism, a phenomenon crucial for understanding ligand behavior in coordination chemistry and potential applications in catalysis and materials science (Chattopadhyay et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

methyl 2-(tert-butylcarbamothioylamino)-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-11(2,3)8(9(15)16-7)13-10(17)14-12(4,5)6/h8H,1-7H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXONTFWMFCXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=S)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate

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